molecular formula C16H20N4O2S B2666024 N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941886-04-0

N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No. B2666024
M. Wt: 332.42
InChI Key: TUPZWNOYYNEESL-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-haloketone and thioamide . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological effects of thiazoles are induced through various targets .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their potential as anticancer agents. A study highlighted the synthesis of novel thiazole and thiadiazole derivatives, demonstrating potent anticancer activity against specific cell lines, such as Hepatocellular carcinoma (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Another research effort synthesized 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, finding some with significant anticancer activity against various cancer cell lines (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016). These studies suggest that thiazole derivatives could be promising candidates for anticancer drug development.

Antimicrobial Activity

Research into thiazole derivatives has also uncovered their potential as antimicrobial agents. A study involving the microwave-assisted synthesis of phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives found significant antibacterial and antifungal activities, indicating the versatility of thiazole compounds in combating various pathogens (Raval, Naik, & Desai, 2012).

Synthesis and Chemical Properties

The chemical synthesis and properties of thiazole derivatives have been extensively studied, providing insights into their potential applications in medicinal chemistry and beyond. For example, an efficient route to synthesize 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of functionalized enamides has been reported, showcasing the versatility of thiazoles in synthetic organic chemistry (Kumar, Parameshwarappa, & Ila, 2013).

Future Directions

Thiazoles have shown promising results in various fields of medicinal chemistry . Therefore, researchers are synthesizing compounds containing the thiazole ring with variable substituents as target structures, and evaluating their biological activities . This presents a promising direction for future research in the development of new drugs.

properties

IUPAC Name

N-butyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-3-4-10-17-14(21)13-11(2)18-16(23-13)20-15(22)19-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPZWNOYYNEESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

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